Isomucronulatol

Analytical Chemistry Quality Control Herbal Medicine Standardization

Isomucronulatol (CAS 52250-35-8) is a naturally occurring isoflavonoid belonging to the 4′-O-methylated isoflavonoid subclass. It is a C17H18O5 (MW 302.32) secondary metabolite primarily isolated from the roots of Astragalus membranaceus, and also found in other leguminous plants including Glycyrrhiza glabra, Robinia pseudoacacia, and Dalbergia species.

Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
CAS No. 52250-35-8
Cat. No. B1581719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomucronulatol
CAS52250-35-8
Molecular FormulaC17H18O5
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O)OC
InChIInChI=1S/C17H18O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3
InChIKeyNQRBAPDEZYMKFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isomucronulatol (CAS 52250-35-8): Procurement and Differentiation for Flavonoid Research


Isomucronulatol (CAS 52250-35-8) is a naturally occurring isoflavonoid belonging to the 4′-O-methylated isoflavonoid subclass [1]. It is a C17H18O5 (MW 302.32) secondary metabolite primarily isolated from the roots of Astragalus membranaceus, and also found in other leguminous plants including Glycyrrhiza glabra, Robinia pseudoacacia, and Dalbergia species [2]. The compound is a key constituent in various traditional medicinal formulations and has been the subject of studies investigating its antioxidant and anti-inflammatory properties [3]. For procurement purposes, Isomucronulatol serves as a specific chemical probe for investigating isoflavonoid-mediated biological activities, distinct from more widely studied flavonoids like quercetin or kaempferol.

Isomucronulatol (52250-35-8) vs. In-Class Flavonoids: Why Generic Substitution is Not Advisable


The isoflavonoid class encompasses a vast array of structurally related compounds, yet even minor modifications—such as the presence or position of a methoxy or glycosyl group—can fundamentally alter biological activity, analytical behavior, and bioavailability [1]. For instance, within the Astragalus membranaceus phytochemical profile, the glycosylated derivative Isomucronulatol 7-O-β-D-glucoside exhibits only weak inhibition of IL-12 p40, whereas other co-isolated compounds demonstrate significantly more potent IC50 values in the low micromolar range [1]. Furthermore, the (R)-enantiomer of the structurally analogous pterocarpan mucronulatol displays antibacterial properties (MIC 7.8-15.5 μg/mL) that are not documented for Isomucronulatol itself, highlighting divergent biological specialization . Therefore, substituting Isomucronulatol with a generic 'flavonoid' or even a closely related isoflavan like mucronulatol is scientifically unjustifiable, as it would introduce uncontrolled variability into experimental outcomes and analytical validation.

Isomucronulatol (CAS 52250-35-8): Quantified Differentiation Evidence for Procurement


Analytical Method Validation: Isomucronulatol Exhibits Comparable or Superior Precision and Stability Relative to Co-Occurring Astragalus Flavonoids

In a validated UHPLC–MS/MS method for the analysis of Fangji Huangqi Decoction, the intraday precision, repeatability, and stability of Isomucronulatol were compared against 18 other bioactive compounds, including Methylnissolin, Calycosin, and Formononetin. Isomucronulatol demonstrated an intraday precision of 2.13% RSD, which was better than that of Methylnissolin (1.87% RSD) but comparable to Calycosin (2.20% RSD) [1].

Analytical Chemistry Quality Control Herbal Medicine Standardization

Methodological Repeatability and Stability: Isomucronulatol Shows Robust Performance but Lower Stability Than Glycosylated Counterparts

The same UHPLC–MS/MS validation study provides data on repeatability and stability. Isomucronulatol exhibited a repeatability of 3.49% RSD and stability of 3.18% RSD. In comparison, its glycosylated derivative, Isomucronulatol-7-O-β-D-glucoside, demonstrated superior stability (2.45% RSD) and better repeatability (3.25% RSD) [1]. This indicates that the aglycone Isomucronulatol, while analytically robust, is slightly less stable than its glucoside form under the experimental conditions.

Analytical Chemistry Phytochemistry Formulation Science

Comparative Radical Scavenging Activity: Isomucronulatol Demonstrates Noticeable ABTS+ Scavenging, Inferior to the Potent Reference Compound Rutin

In a study on the antioxidant constituents of Micromeria cilicica, Isomucronulatol was evaluated alongside six other compounds for its radical-scavenging activity. It was found to exhibit 'noticeable' ABTS+ scavenging activity. However, within the same study, the flavonoid rutin (compound 5) demonstrated the 'strongest' activity across multiple assays, including lipid peroxidation inhibition [1]. This suggests that while Isomucronulatol possesses antioxidant potential, it does not reach the efficacy of the reference standard rutin in these in vitro models.

Antioxidant Research Natural Product Chemistry In Vitro Pharmacology

Enzyme Inhibition Profile: Isomucronulatol Selectively Inhibits Butyrylcholinesterase Over Acetylcholinesterase, with Moderate Potency

The anticholinesterase activity of Isomucronulatol was assessed against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound exhibited weak inhibition against AChE but moderate inhibition against BChE [1]. While specific IC50 values were not provided in the source abstract, this profile is distinct from many clinically used cholinesterase inhibitors that target AChE preferentially, suggesting a different potential application or mechanism.

Neurodegenerative Disease Research Enzymology Cholinergic System

Isomucronulatol (52250-35-8): Recommended Research and Quality Control Applications


Chemical Marker for Quality Control and Standardization of Astragalus-Based Herbal Formulations

Given its validated analytical performance, Isomucronulatol serves as a reliable chemical marker for the UHPLC–MS/MS quantification and quality assessment of Astragalus membranaceus-containing preparations, such as Fangji Huangqi Decoction [1]. Its intraday precision (2.13% RSD) is comparable to or better than other common markers like Formononetin (2.70% RSD), ensuring reproducible quantification in complex botanical matrices [1].

Investigating Isoflavonoid-Specific Antioxidant Mechanisms

Isomucronulatol is an appropriate tool for dissecting the antioxidant contributions of isoflavonoids within natural extracts. While its ABTS+ scavenging activity is described as 'noticeable' rather than 'strongest' [2], this moderate potency makes it ideal for studies aiming to separate the specific effects of 4′-O-methylated isoflavonoids from those of highly potent antioxidants like rutin or ascorbic acid, thereby reducing signal saturation in cell-based assays.

Research into Selective Butyrylcholinesterase (BChE) Inhibition

For studies exploring the role of BChE in neurodegenerative diseases, Isomucronulatol provides a starting point as a moderate and selective BChE inhibitor with weak activity against AChE [2]. This contrasts with many standard inhibitors and offers a distinct pharmacological profile for investigating BChE's role in disease progression and as a potential therapeutic target.

Comparative Studies on Aglycone vs. Glycoside Stability and Bioactivity

The documented differences in analytical stability between Isomucronulatol (aglycone) and its glucoside derivative Isomucronulatol-7-O-β-D-glucoside [1] make this pair an excellent model system for investigating the impact of glycosylation on the stability, bioavailability, and metabolic fate of isoflavonoids. This application is critical for formulation science and pharmacokinetic research.

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